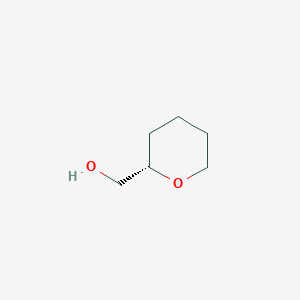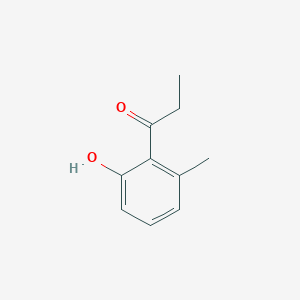
Silane, (heptadecafluorooctyl)trimethyl-
Descripción general
Descripción
Silane, (heptadecafluorooctyl)trimethyl- is a fluorinated alkylsilane molecule with the molecular formula C11H9F17Si and a molecular weight of 492.25 g/mol. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance, making it valuable in various industrial and research applications.
Mecanismo De Acción
Target of Action
Silanes, including (heptadecafluorooctyl)trimethyl-, are primarily used as coupling agents in reinforced composites . They interact with the surface of the composite material, forming a thin film that enhances the bond between the composite and the matrix resin .
Mode of Action
The mode of action of silanes involves chemical bonding at the interface of the composite material . This interaction results in improved composite properties .
Biochemical Pathways
Silanes in general are known to alter the interface between resin and reinforcement, which has far-reaching effects on the resin adjacent to the treated mineral extending into a broader interphase region .
Result of Action
The primary result of the action of (heptadecafluorooctyl)trimethyl- is the enhancement of composite properties . By forming a thin film on the surface of the composite material, it improves the bond between the composite and the matrix resin, leading to marked improvements in the composite’s properties .
Action Environment
The action of (heptadecafluorooctyl)trimethyl- can be influenced by various environmental factors. For instance, the presence of moisture can affect the silane’s ability to form a hydrophobic layer on the surface of the composite material . Additionally, the temperature and pressure conditions during the application of the silane can also impact its efficacy and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (heptadecafluorooctyl)trimethyl- typically involves the reaction of heptadecafluorooctyl iodide with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
C8F17I+ClSi(CH3)3→C8F17Si(CH3)3+ICl
Industrial Production Methods: In industrial settings, the production of Silane, (heptadecafluorooctyl)trimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Silane, (heptadecafluorooctyl)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Hydrosilylation Reactions: The silicon-hydrogen bond can react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the reaction. The process is usually conducted at elevated temperatures and pressures.
Major Products:
Substitution Reactions: The major products are the substituted silanes, where the fluorine atoms are replaced by the nucleophiles.
Hydrosilylation Reactions: The major products are the alkyl- or alkenyl-substituted silanes.
Aplicaciones Científicas De Investigación
Silane, (heptadecafluorooctyl)trimethyl- has numerous applications in scientific research, including:
Surface Modification: It is used to modify surfaces to impart hydrophobic and oleophobic properties, making them resistant to water and oil.
Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives to enhance their durability and chemical resistance.
Biomedical Applications: It is employed in the development of biocompatible materials and drug delivery systems due to its inert nature and stability.
Environmental Applications: The compound is used in the treatment of surfaces to prevent biofouling and contamination.
Comparación Con Compuestos Similares
- Silane, (trifluoromethyl)trimethyl-
- Silane, (pentafluoropropyl)trimethyl-
- Silane, (nonafluorobutyl)trimethyl-
Comparison: Silane, (heptadecafluorooctyl)trimethyl- is unique due to its longer fluorinated alkyl chain, which provides superior hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly valuable in applications requiring extreme resistance to water and oil.
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F17Si/c1-29(2,3)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSFUEGQVWQFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F17Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399897 | |
| Record name | (Heptadecafluorooctyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52112-19-3 | |
| Record name | (Heptadecafluorooctyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



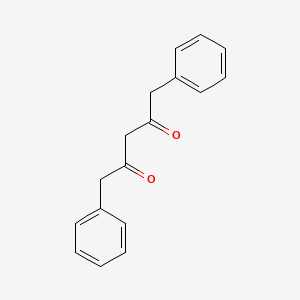
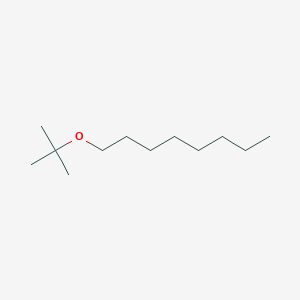

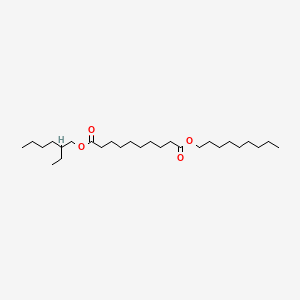
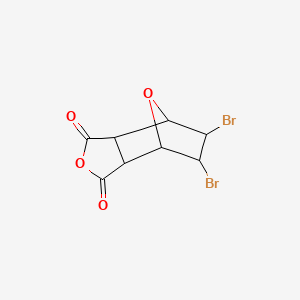
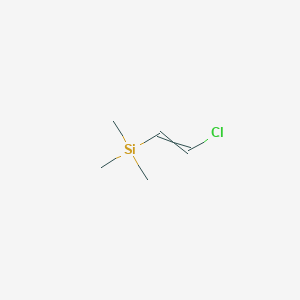
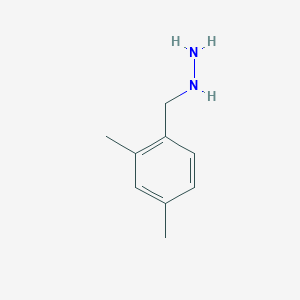
![[(2,5-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053154.png)
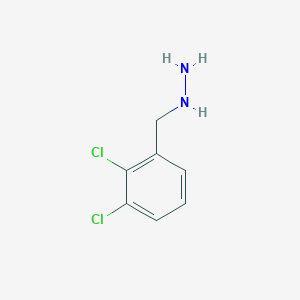

![2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3053158.png)
